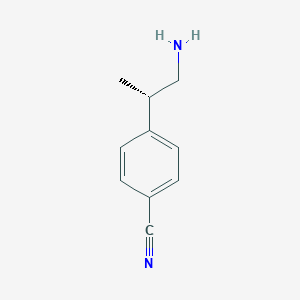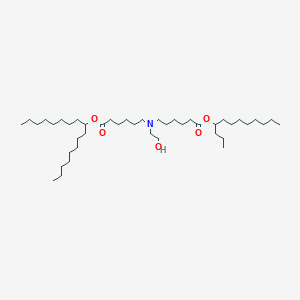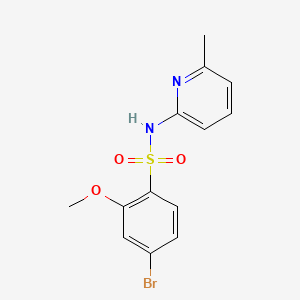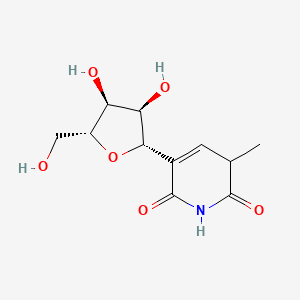![molecular formula C17H15ClN6O B13360854 2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide](/img/structure/B13360854.png)
2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide is a complex organic compound that features a unique structure combining indole, imidazo[1,2-a]pyridine, and hydrazide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the indole and imidazo[1,2-a]pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the hydrazide group.
Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Imidazo[1,2-a]pyridine Synthesis: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.
Coupling Reaction: The indole and imidazo[1,2-a]pyridine intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Hydrazide Introduction: The final step involves the reaction of the coupled product with hydrazine hydrate to introduce the hydrazide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Imidazo[1,2-a]pyridine derivatives: Compounds with similar imidazo[1,2-a]pyridine moieties.
Hydrazide derivatives: Compounds with similar hydrazide functional groups.
Uniqueness
2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide is unique due to its combination of indole, imidazo[1,2-a]pyridine, and hydrazide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H15ClN6O |
|---|---|
分子量 |
354.8 g/mol |
IUPAC名 |
2-[[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino]acetohydrazide |
InChI |
InChI=1S/C17H15ClN6O/c18-10-5-6-14-22-16(12-7-20-13-4-2-1-3-11(12)13)17(24(14)9-10)21-8-15(25)23-19/h1-7,9,20-21H,8,19H2,(H,23,25) |
InChIキー |
KWMIUHSGWODKPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(N4C=C(C=CC4=N3)Cl)NCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Sec-butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate](/img/structure/B13360794.png)

![6-(2,5-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360810.png)


![Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13360824.png)
![N'-Hydroxy-2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide](/img/structure/B13360825.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4-(2-methylpropoxy)benzoate](/img/structure/B13360829.png)
![2-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13360830.png)


![N-(2-hydroxy-4-methylquinolin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13360856.png)
